

# Reactivity Profile of 1-Bromo-3-methylheptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Bromo-3-methylheptane	
Cat. No.:	B8678766	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**1-Bromo-3-methylheptane** is a chiral primary alkyl halide with a unique structural motif that influences its chemical reactivity. This technical guide provides a comprehensive overview of the reactivity profile of **1-bromo-3-methylheptane**, drawing upon established principles of organic chemistry and data from analogous structures due to the limited availability of direct experimental data for this specific compound. The document details its susceptibility to nucleophilic substitution and elimination reactions, the governing mechanistic pathways (SN2, E2), and its utility in forming carbon-carbon bonds via Grignard and Wurtz-type reactions. Experimental protocols for key transformations are provided, alongside a quantitative summary of its known physical and computed properties.

#### Introduction

Alkyl halides are fundamental building blocks in organic synthesis, valued for their versatility in forming new chemical bonds. **1-Bromo-3-methylheptane** (C<sub>8</sub>H<sub>17</sub>Br) presents an interesting case study in reactivity due to its combination of a primary bromide, conferring high reactivity towards substitution, and a chiral center at the C3 position, which introduces stereochemical considerations. Furthermore, the methyl group at the C3 position introduces a degree of steric hindrance that can modulate the kinetics of substitution and elimination reactions. Understanding the interplay of these structural features is crucial for predicting its behavior in



complex synthetic sequences, particularly in the context of drug development where stereochemistry and predictable reactivity are paramount.[1]

# **Physicochemical Properties**

Quantitative data for **1-bromo-3-methylheptane** is primarily based on computed values. These properties are essential for planning reactions, including solvent selection and purification methods.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>17</sub> Br	PubChem[2]
Molecular Weight	193.12 g/mol	PubChem[2]
IUPAC Name	1-bromo-3-methylheptane	PubChem[2]
CAS Number	5200-08-8	PubChem[2]
XLogP3	4.3	PubChem[2]
Monoisotopic Mass	192.05136 Da	PubChem[2]
Polar Surface Area	0 Ų	PubChem[2]
Rotatable Bond Count	5	PubChem[2]

## **Reactivity and Mechanistic Pathways**

The reactivity of **1-bromo-3-methylheptane** is dominated by the chemistry of its carbon-bromine bond. As a primary alkyl halide, it is a prime candidate for bimolecular nucleophilic substitution (SN2) and, under appropriate conditions, bimolecular elimination (E2) reactions. Unimolecular pathways (SN1 and E1) are generally disfavored due to the instability of the corresponding primary carbocation.[3][4]

### **Nucleophilic Substitution (SN2)**

The SN2 mechanism is expected to be the predominant pathway for substitution reactions of **1-bromo-3-methylheptane** with a wide range of nucleophiles.[3][4] This is a single-step, concerted process where the nucleophile attacks the electrophilic  $\alpha$ -carbon from the backside,



leading to an inversion of stereochemistry if the carbon were a stereocenter. While the  $\alpha$ -carbon in **1-bromo-3-methylheptane** is not chiral, the presence of the chiral center at C3 can influence the reaction's stereochemical outcome in subsequent transformations.

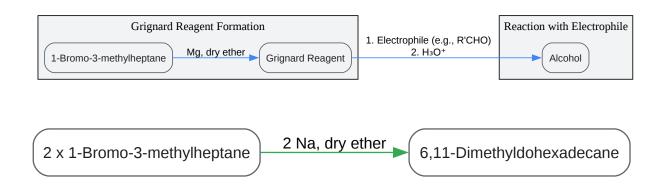
The rate of the SN2 reaction is sensitive to steric hindrance.[5][6][7][8] The methyl group at the β-position (C3) in **1-bromo-3-methylheptane** introduces some steric bulk, which may slightly retard the rate of SN2 reactions compared to unbranched primary alkyl halides like **1-bromoheptane**.[9] However, this hindrance is generally not significant enough to prevent the reaction from occurring efficiently with good nucleophiles.

 $S_N$ 2 reaction mechanism.

## **Elimination (E2)**

Elimination reactions compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases.[10][11][12] For **1-bromo-3-methylheptane**, the E2 mechanism is the most likely elimination pathway. This concerted reaction involves the abstraction of a proton from the  $\beta$ -carbon (C2) by a base, the simultaneous formation of a  $\pi$ -bond, and the departure of the bromide leaving group.

The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. However, the use of a bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. In the case of **1-bromo-3-methylheptane**, elimination will lead to the formation of 3-methylhept-1-ene.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. 1-Bromo-3-methylheptane | C8H17Br | CID 14278200 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. Elimination Reactions: an Introduction [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Reactivity Profile of 1-Bromo-3-methylheptane: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8678766#reactivity-profile-of-1-bromo-3-methylheptane]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com